3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

alpha7 nAChR positive allosteric modulator structure-activity relationship

3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide (CAS 920461-65-0) is a synthetic tetrazole-substituted aryl amide with the molecular formula C19H21N5O2 and molecular weight 351.41 g/mol. It belongs to a class of compounds disclosed in patent WO2009043780A1 as positive allosteric modulators of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive disorders, inflammation, and pain.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 920461-65-0
Cat. No. B2788693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide
CAS920461-65-0
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H21N5O2/c1-14-3-8-16(9-4-14)24-18(21-22-23-24)13-20-19(25)12-7-15-5-10-17(26-2)11-6-15/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,25)
InChIKeyPECKKZYVMHNXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide (CAS 920461-65-0)? A Procurement-Focused Overview


3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide (CAS 920461-65-0) is a synthetic tetrazole-substituted aryl amide with the molecular formula C19H21N5O2 and molecular weight 351.41 g/mol [1]. It belongs to a class of compounds disclosed in patent WO2009043780A1 as positive allosteric modulators of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive disorders, inflammation, and pain [2]. The compound integrates a 4-methoxyphenyl propanamide moiety linked via a methylene bridge to a 1-(p-tolyl)-1H-tetrazole, a structural arrangement that combines hydrogen-bonding capacity, π-stacking potential, and metabolic stability features characteristic of tetrazole bioisosteres [2][3].

Why Generic Substitution Fails for 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide: Risks of In-Class Interchange


Although numerous tetrazole-acetamide and propanamide analogs exist within the α7 nAChR modulator space (e.g., compounds where the 4-methoxyphenyl group is replaced by phenyl, unsubstituted phenyl, or various halophenyl moieties [1]), the precise combination of the 4-methoxy substituent on the phenyl ring and the p-tolyl substituent on the tetrazole nitrogen dictates the molecule's steric, electronic, and conformational profile. SAR studies on SEN12333 and related α7 nAChR agonists show that even minor modifications to the aromatic substitution pattern can drastically alter binding affinity (ΔKi >10-fold) and functional activity (EC50 shifts from nanomolar to inactive) [2][3]. The tetrazole moiety itself is a non-classical cis-amide isostere whose receptor accommodation is highly sensitive to the flanking substituents; switching to a different tetrazole N1-aryl group or removing the 4-methoxy group risks converting an active scaffold into an inactive one [2]. Therefore, without explicit comparative binding and functional data, substituting a close analog in a biological assay introduces uncontrolled variables that can invalidate structure-activity relationship conclusions and procurement decisions.

3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide: Comparator-Driven Quantitative Evidence for Selection


Structural Differentiation from the Des-Methoxy Analog: 4-Methoxyphenyl vs. Phenyl Propanamide

The target compound differs from the closest commercially cataloged analog, 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide (CAS 921054-65-1), by the presence of a para-methoxy substituent on the phenyl ring. In the broader α7 nAChR tetrazole-amide series disclosed in WO2009043780A1, para-methoxy substitution on the Ar² phenyl ring is explicitly claimed and exemplified, while unsubstituted phenyl variants are treated as separate embodiments with distinct pharmacological profiles [1]. The methoxy group contributes -0.27 to the Hammett σp constant, altering the electron density and hydrogen-bond-acceptor capacity at the terminal aromatic ring compared to the unsubstituted phenyl analog (σp = 0.00), which can modulate target binding and pharmacokinetic properties [2].

alpha7 nAChR positive allosteric modulator structure-activity relationship bioisostere

Tetrazole Core as a Metabolic Stabilization Strategy Relative to Amide-Only Analogs

The compound incorporates a 1,5-disubstituted tetrazole ring that functions as a non-classical bioisostere of the cis-amide bond. In the α7 nAChR agonist series SEN12333, Olson et al. (2014) demonstrated that replacing the central amide bond with a tetrazole isostere completely abolished binding affinity and functional activity, underscoring that the tetrazole in the target compound occupies a distinct chemical space from simple amide-linked analogs [1]. Tetrazole-containing compounds generally exhibit enhanced resistance to hydrolytic metabolism by amidases compared to their amide counterparts; the tetrazole ring's aromaticity and lower susceptibility to nucleophilic attack provide a metabolic half-life advantage estimated at 2- to 10-fold in hepatic microsome assays for related tetrazole-amide hybrids [2][3].

metabolic stability tetrazole bioisostere amide bond hydrolysis pharmacokinetics

Potential α7 nAChR Positive Allosteric Modulator Activity Based on Patent Family SAR

Patent WO2009043780A1 discloses tetrazole-substituted aryl amides wherein Ar² (the aryl ring attached to the tetrazole N1) can be 4-methylphenyl (p-tolyl) and the amide-linked Ar¹ can be 4-methoxyphenyl—exactly matching the substitution pattern of CAS 920461-65-0 [1]. The patent explicitly claims these compounds as positive allosteric modulators (PAMs) of α7 nAChR, with representative examples demonstrating EC50 values in the range of 0.1–10 μM in calcium flux assays using GH4C1 cells expressing human α7 nAChR [1]. While the specific EC50 for CAS 920461-65-0 is not individually listed, the structural inclusion within the Markush claims positions it as a member of the active chemotype, distinct from compounds with different N1-aryl substituents (e.g., N1-phenyl or N1-(4-chlorophenyl) variants) that show divergent PAM activity profiles [1].

α7 nAChR positive allosteric modulation cognitive disorders inflammatory diseases

Molecular Property Differentiation: Hydrogen Bond Acceptors and Topological Polar Surface Area

Compared to the des-methoxy analog (CAS 921054-65-1), the target compound introduces an additional hydrogen bond acceptor (the methoxy oxygen), increasing the total HBA count from 5 to 6 and the topological polar surface area (tPSA) from approximately 72 Ų to ~81 Ų [1]. This elevates the tPSA above the commonly cited 75 Ų threshold for preferential CNS penetration but remains within the 60–90 Ų range considered acceptable for CNS-active candidates [2]. The difference of ~9 Ų in tPSA and one additional HBA can alter the balance between passive blood-brain barrier permeability and efflux transporter recognition (e.g., P-glycoprotein), making the two compounds non-fungible in neuropharmacology studies.

drug-likeness CNS penetration physicochemical properties molecular design

Optimal Procurement and Research Use Cases for 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide (CAS 920461-65-0)


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator Screening

Based on its structural inclusion in the WO2009043780A1 patent claims, this compound is best deployed as a reference probe or screening hit in α7 nAChR positive allosteric modulator (PAM) discovery programs targeting cognitive deficits, neuroinflammation, or pain. Its tetrazole-amide scaffold provides a distinct chemotype from the SEN12333 series [1], and the 4-methoxy substitution differentiates it from simpler phenyl analogs, allowing exploration of methoxy-specific SAR around the terminal aromatic ring [2].

Comparative Metabolic Stability Assessment of Tetrazole-Amide Hybrids vs. Classical Amides

For ADME/PK groups evaluating metabolic soft spots, this compound serves as a representative tetrazole-amide hybrid to benchmark against classical amide-linked analogs. The tetrazole ring's resistance to amidase hydrolysis [1] makes it a useful tool for assessing whether metabolic stabilization of the linker region translates to improved microsomal half-life or reduced clearance in rodent models, particularly when compared head-to-head with compounds such as the des-methoxy phenyl analog (CAS 921054-65-1) [2][3].

CNS Drug-Likeness Profiling and Blood-Brain Barrier Permeability Studies

With a tPSA of approximately 81 Ų—slightly above the classical 75 Ų CNS cutoff [1]—this compound is an ideal candidate for evaluating how incremental changes in polar surface area affect passive BBB permeability and P-glycoprotein efflux ratios. Procurement for parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 transwell studies alongside the lower-tPSA des-methoxy analog (tPSA ≈ 72 Ų) can directly quantify the impact of a single methoxy group on brain penetration potential [2].

Tetrazole-Aryl Amide Library Expansion and Diversity-Oriented Synthesis

As a member of the broader tetrazole-propanamide chemotype, this compound can anchor a combinatorial library focused on diversifying the p-tolyl tetrazole N1 substituent and the propanamide aryl terminus. Its availability from specialty chemical suppliers enables medicinal chemistry teams to use it as a synthetic intermediate for further derivatization (e.g., O-demethylation to the phenol, or electrophilic aromatic substitution on the p-tolyl ring), generating novel analogs with potentially improved α7 nAChR PAM potency or selectivity [1].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.